Molindone Impurity D
CAS No.:
Cat. No.: VC17992750
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15NO |
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Molecular Weight | 189.25 g/mol |
IUPAC Name | 3-ethyl-2-methyl-5-methylidene-6,7-dihydro-1H-indol-4-one |
Standard InChI | InChI=1S/C12H15NO/c1-4-9-8(3)13-10-6-5-7(2)12(14)11(9)10/h13H,2,4-6H2,1,3H3 |
Standard InChI Key | WIFPBBZYJFIQIG-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(NC2=C1C(=O)C(=C)CC2)C |
Introduction
Structural Identity and Physicochemical Properties
Molecular Architecture
Molindone Impurity D possesses a fused indole-ketone scaffold with distinct substituents influencing its reactivity. The IUPAC name, 3-ethyl-2-methyl-5-methylene-1,5,6,7-tetrahydro-4H-indol-4-one, reflects its:
The molecular formula C12H15NO (MW: 189.3 g/mol) was confirmed via high-resolution mass spectrometry, showing a [M+H]+ ion at m/z 190.1234 .
Synthetic Pathways and Optimization
Primary Synthesis Route
The benchmark synthesis involves a four-step sequence (Figure 1):
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Oxime Formation: 2,3-Pentadione reacts with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol at 60°C to yield 2,3-pentanedione-2-oxime (85% yield).
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Cyclocondensation: The oxime intermediate undergoes Michael addition with 1,3-cyclohexanedione in acetic acid, forming 2-methyl-3-ethyl-4,5,6,7-tetrahydroindole-4-one (72% yield).
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Oxidation: Treatment with Jones reagent (CrO3/H2SO4) introduces the C4 ketone (68% yield).
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Methylene Introduction: Wittig reaction with methyltriphenylphosphonium bromide completes the synthesis (61% yield).
Key Challenges:
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Over-Oxidation: Excess Cr(VI) leads to dihydroxy byproducts, requiring precise stoichiometric control.
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Stereochemical Purity: The exocyclic double bond exhibits E/Z isomerism, necessitating low-temperature crystallization .
Reactivity and Stability Profile
Degradation Pathways
Forced degradation studies under ICH Q1A(R2) conditions reveal:
Condition | Degradation Products | Mechanism |
---|---|---|
Acidic (0.1N HCl) | 5-Hydroxy derivative (m/z 206) | Electrophilic addition |
Alkaline (0.1N NaOH) | Ring-opened amide (m/z 177) | Base-catalyzed hydrolysis |
Oxidative (3% H2O2) | N-Oxide (m/z 205) | Radical-mediated oxidation |
Notably, the compound shows pH-dependent stability:
Analytical Characterization Strategies
Chromatographic Methods
A validated UPLC-PDA method achieves baseline separation of Molindone Impurity D from eight co-eluting impurities (IMP1–IMP8):
Parameter | Value |
---|---|
Column | HSS C18 (2.1 × 100 mm, 1.8 µm) |
Mobile Phase | 0.1% H3PO4 : ACN (65:35) |
Flow Rate | 0.3 mL/min |
Retention Time | 8.2 ± 0.1 min |
LOD/LOQ | 0.003%/0.01% |
Method robustness testing (±10% organic phase, ±2°C column temperature) showed ≤1.5% RSD in retention factors .
Mass Spectrometric Confirmation
LC-ESI-MS/MS analysis in positive ion mode produces characteristic fragments:
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m/z 190 → 172 (loss of H2O)
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m/z 172 → 154 (CO elimination)
Pharmaceutical and Regulatory Implications
Toxicological Considerations
While full toxicological data remains proprietary, structural alerts include:
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Michael acceptor potential (α,β-unsaturated ketone)
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Genotoxic impurities: None predicted via in silico tools (Derek Nexus v6.0.1) .
Future Research Directions
Synthetic Biology Approaches
Recent advances in cytochrome P450 engineering could enable enzymatic synthesis of Molindone Impurity D, potentially reducing heavy metal waste from traditional oxidation steps.
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